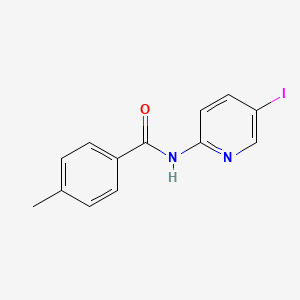
Benzamide,n-(5-iodo-2-pyridinyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- is an organic compound characterized by the presence of a benzamide group substituted with a 5-iodo-2-pyridinyl moiety and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- typically involves the following steps:
Iodination of 2-pyridine: The starting material, 2-pyridine, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to yield 5-iodo-2-pyridine.
Formation of Benzamide: The iodinated pyridine is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in the 5-iodo-2-pyridinyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring and the benzamide moiety.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or toluene.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidized or Reduced Derivatives: Products with altered oxidation states at the pyridine or benzamide groups.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The pyridine moiety can coordinate to metal centers, making it useful in the synthesis of metal complexes.
Biology and Medicine:
Pharmacological Research:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging studies.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Catalysis: As a ligand in catalytic systems for various chemical transformations.
作用機序
The mechanism of action of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the benzamide group can form hydrogen bonds with biological targets.
類似化合物との比較
- Benzamide, N-(5-bromo-2-pyridinyl)-4-methyl-
- Benzamide, N-(5-chloro-2-pyridinyl)-4-methyl-
- Benzamide, N-(5-fluoro-2-pyridinyl)-4-methyl-
Comparison:
- Halogen Substitution: The iodine atom in Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro analogs.
- Physical Properties: The size and polarizability of the iodine atom can influence the compound’s physical properties, such as melting point and solubility.
- Reactivity: The larger atomic radius of iodine compared to other halogens can affect the compound’s reactivity in coupling reactions and its ability to form complexes with metals.
This detailed overview provides a comprehensive understanding of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVLFAIOHEOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














